4(1H)-Quinolinone, 8-amino-2,3-dihydro-
Overview
Description
4(1H)-Quinolinone, 8-amino-2,3-dihydro- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of an amino group at the 8th position and a partially hydrogenated quinolinone core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolinone, 8-amino-2,3-dihydro- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). The resulting intermediate is then coupled with appropriate alkyldiamines, where the number of carbon atoms in the alkyldiamine can range from 2 to 9 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions followed by purification processes to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Quinolinone, 8-amino-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinolinone derivatives.
Substitution: The amino group at the 8th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinolinone derivatives with different functional groups, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 8-amino-2,3-dihydro- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Donepezil: A well-known drug used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with therapeutic applications.
Uniqueness: 4(1H)-Quinolinone, 8-amino-2,3-dihydro- is unique due to its specific structural features and the presence of the amino group at the 8th position, which imparts distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
8-amino-2,3-dihydro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPFPBRBRITWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485770 | |
Record name | 4(1H)-Quinolinone, 8-amino-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50349-91-2 | |
Record name | 4(1H)-Quinolinone, 8-amino-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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